5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine
Description
5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine is a pyridine derivative characterized by a bromine atom at position 5, a methyl group at position 4, and an isopropyloxy (propan-2-yloxy) group at position 4. Pyridine derivatives of this class are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their versatile reactivity and structural diversity.
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-4-methyl-6-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-5(2)13-9-8(10)6(3)7(11)4-12-9/h4-5H,11H2,1-3H3 |
InChI Key |
KKGCWNRSRKQGQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1N)OC(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential bioactive molecule.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations
Substituent Position Effects: The target compound’s isopropyloxy group at position 6 introduces steric bulk compared to analogs like 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine (isopropyloxy at position 2) . Methyl vs. Chloro Substituents: The methyl group at position 4 in the target compound contrasts with chloro or methyl groups at positions 2 or 6 in analogs (e.g., 5-Bromo-6-chloro-2-methylpyridin-3-amine) . Chloro groups typically increase molecular polarity and may reduce solubility in nonpolar solvents.
Functional Group Impact: Isopropyloxy vs. Morpholine vs. Alkoxy Groups: Compounds like 5-Bromo-2-morpholinopyridin-3-amine exhibit distinct electronic profiles due to morpholine’s cyclic amine-ether structure, which may influence binding affinity in medicinal chemistry applications.
Molecular Weight and Physicochemical Properties :
- The target compound’s molecular formula (C₉H₁₃BrN₂O, inferred) suggests a higher molecular weight (~257.11 g/mol) compared to simpler analogs (e.g., 201.04 g/mol for 5-Bromo-6-methylpyridin-3-amine) . Increased molecular weight may correlate with higher melting points or crystallinity.
Biological Activity
5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry and agrochemical applications. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic uses, drawing from diverse scientific sources.
The molecular formula of 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine is with a molecular weight of approximately 272.15 g/mol. The compound features a bromine atom at the 5-position, a methyl group at the 4-position, and an isopropoxy group at the 6-position of the pyridine ring. Its structure allows for various interactions with biological targets.
Synthesis
The synthesis of 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine typically involves:
- Preparation of 5-bromo-4-methylpyridin-3-amine : This can be achieved through bromination and subsequent amination reactions.
- Introduction of the isopropoxy group : This step often utilizes alkylation techniques involving isopropanol and a suitable base to facilitate substitution on the pyridine nitrogen.
Biological Activity
The biological activity of this compound has been explored in various contexts:
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including fungi and bacteria, by disrupting cellular processes such as cell wall synthesis and mitochondrial function .
Anticancer Properties
Recent investigations into related pyridine derivatives suggest potential anticancer activity. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .
The proposed mechanisms through which 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine exerts its biological effects include:
- Inhibition of Mitochondrial Function : The compound may act as an inhibitor of mitochondrial complex I, leading to decreased ATP production in fungal cells, thus exhibiting antifungal activity.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest by affecting key regulatory proteins involved in cell proliferation.
Case Studies
Several studies have highlighted the biological efficacy of compounds related to 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
